molecular formula C12H8FN3 B1473822 6-Fluoro-1-phenyl-1,2,3-benzotriazole CAS No. 389-44-6

6-Fluoro-1-phenyl-1,2,3-benzotriazole

Cat. No.: B1473822
CAS No.: 389-44-6
M. Wt: 213.21 g/mol
InChI Key: FYPNUIWSHHSDST-UHFFFAOYSA-N
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Description

6-Fluoro-1-phenyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H8FN3. It has a molecular weight of 213.21 . The compound is known for its purity, which is typically around 98% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.21 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the resources.

Scientific Research Applications

Antitumor Properties

Fluorinated benzothiazoles, including structures related to 6-Fluoro-1-phenyl-1,2,3-benzotriazole, have been synthesized and evaluated for their potential antitumor activities. These compounds exhibit potent cytotoxicity in vitro against certain human cancer cell lines, such as breast (MCF-7, MDA 468) and cervical (HeLa) cancers, while showing selectivity by sparing nonmalignant and other cancer cell lines. The mechanism involves the induction of cytochrome P450 CYP1A1, crucial for antitumor specificity (Hutchinson et al., 2001; Racané et al., 2006).

Antimicrobial and Antifungal Activity

Novel amides and imidazole compounds derived from 6-fluoro-1,3-benzothiazol have shown significant antibacterial and antifungal activities, comparable or slightly better than standard medicinal compounds like chloramphenicol and amphotericin B. These studies highlight the potential of fluorinated benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015; Sathe et al., 2011).

Antiviral Activity

Fluorinated 3-phenyl-1,2,4-benzotriazines, which share a core structure with this compound, have been synthesized and tested for their antiviral activities. These compounds have demonstrated effectiveness against pathogenic viruses, including those causing severe diseases like smallpox, showcasing their potential as antiviral agents (Kotovskaya et al., 2007).

Enzyme Inhibition

Derivatives have also been evaluated for their ability to inhibit crucial enzymes such as acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), which are important targets in the treatment of diseases like Alzheimer's. These studies reveal the potential therapeutic applications of fluorinated benzothiazole derivatives in neurodegenerative diseases (Pejchal et al., 2011).

Imaging Agents

Fluorinated benzothiazoles are being explored as novel probes for positron emission tomography (PET) imaging to target tyrosine kinase in cancers. Their development as carbon-11 labeled compounds enhances the visualization of cancerous cells, aiding in diagnosis and treatment planning (Wang et al., 2006).

Material Science

In material science, fluorinated benzotriazole derivatives have been used in the design and synthesis of organic solar cells. These compounds serve as electron donors, demonstrating significant power conversion efficiency when used in solution-processed organic bulk heterojunction solar cells. This application highlights the versatility of fluorinated benzotriazole derivatives beyond biomedical research, extending to renewable energy technologies (Keshtov et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

Properties

IUPAC Name

6-fluoro-1-phenylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPNUIWSHHSDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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